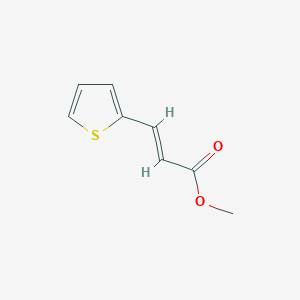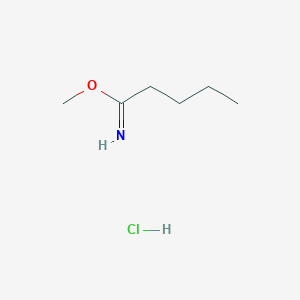
5-Amino-7-azaindole
Overview
Description
5-Amino-7-azaindole (5-AA) is an organic compound that is part of a larger class of nitrogen-containing heterocyclic compounds known as azaindoles. 5-AA is a versatile building block for pharmaceuticals, organic materials, and other compounds. It is also an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 5-AA has a wide range of applications in the field of medicinal chemistry, and its derivatives are used in a variety of biological assays.
Scientific Research Applications
Drug Synthesis and Cancer Treatment : 5-Amino-7-azaindole serves as an efficient synthetic intermediate for creating promising cancer treatment drugs. Its synthesis process is practical and efficient (Pearson & Nandan, 2006).
Pharmacological Activity : Derivatives like 6-amino derivatives of 5-azaindoline show pharmacologic activity towards central adrenergic, histaminergic, and serotoninergic systems, and they can be synthesized with high yields (Azimov et al., 2004).
Material Science and OLEDs : 7-azaindolyl derivatives and their metal complexes are promising for applications in organic light emitting diodes (OLEDs), coordination chemistry, and in exhibiting unusual reactivity toward C-H and C-X bonds (Zhao & Wang, 2010).
Protein Structure and Dynamics : 7-azaindole is a powerful alternative to tryptophan for studying protein structure and dynamics, with its redshifted absorption and emission properties making it a sensitive probe in water and peptides (Smirnov et al., 1997).
Disease Treatment Potential : Novel Alk5 inhibitors, like 4-amino-7-azaindoles and 1H-imidazo[4,5-c]pyridin-2(3H)-one, show potential as potent treatments for various diseases (Wang et al., 2016).
Synthetic Methods : Various synthetic methods have been developed for creating this compound and its derivatives, including one-pot methods and microwave-assisted synthesis, which are efficient and versatile for different applications in medicinal chemistry and other fields. These methods include the synthesis of 1,2-disubstituted azaindoles (Purificação et al., 2017), and 2-Substituted 7-azaindole analogues as anti-influenza agents (Bandarage et al., 2017).
Antimicrobial Activity : Acid-catalysed synthesis of 7-azaindoles shows promising antimicrobial activity against bacteria and yeasts, especially Cryptococcus neoformans (Leboho et al., 2014).
Inhibitory Bioactivity : Synthesized 7-azaindoles have shown inhibitory bioactivity against the gastrointestinal protozoal parasite Giardia duodenalis trophozoites (Leboho et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 5-Amino-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
This compound acts as a kinase inhibitor . It binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of proteins . This interaction with its targets leads to changes in the biochemical pathways within the cell .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context .
Pharmacokinetics
Azaindoles, in general, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been found to have good bioavailability and can be finely tuned using the azaindole core instead of other bicyclic fused heterocycles .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinases it inhibits. In general, kinase inhibitors like this compound can halt cell division, induce cell differentiation, or trigger programmed cell death (apoptosis) . These effects make this compound a potential therapeutic agent for a variety of diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors include the presence of other molecules, pH, temperature, and the specific cellular environment
Safety and Hazards
Future Directions
The azaindole chemical scaffold has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
Biochemical Analysis
Biochemical Properties
5-Amino-7-azaindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a key component in the design of SRC inhibitors, which are used for their antiproliferative and antioxidant activities . The nature of these interactions is complex and involves various biochemical and biophysical properties of the this compound molecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) .
Molecular Mechanism
The mechanism of action of this compound is complex and operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the key residues Tyr200 and Arg202 from the Q-motif rendered by π-interactions and hydrogen bonds within the binding pocket of the DDX3 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study using 5F-MDMB-P7AICA, a synthetic cannabinoid based on the 7-azaindole core, showed significant decrease in angiogenesis at a higher dose of 20 µM compared to a lower dose of 10 µM .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBENCHEUFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471009 | |
| Record name | 5-Amino-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100960-07-4 | |
| Record name | 5-Amino-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reported synthesis of 5-Amino-7-azaindole?
A1: The research presents a significantly improved and practical method for synthesizing this compound. [, ] This is crucial because previous methods were likely inefficient or yielded unsatisfactory results, hindering further research and potential applications of this compound. The new method boasts a 66% overall yield, a considerable improvement, and utilizes a microwave-assisted heteroannulation reaction of a pyridine alkyne as the key step. [, ] This makes the compound more accessible for future investigations into its properties and potential uses.
Q2: What types of reactions could this compound be used for?
A2: While the provided research focuses on the synthesis of this compound, its structure suggests potential applications in various chemical reactions. [, ] The presence of both a primary amine and a nitrogen atom in the aromatic system hints at its potential as a versatile building block in heterocyclic chemistry. Further research is needed to explore its reactivity and potential as a reagent in various chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



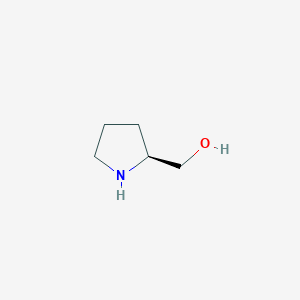
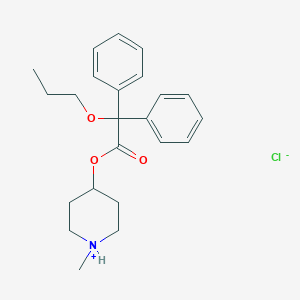
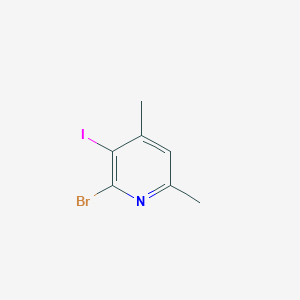


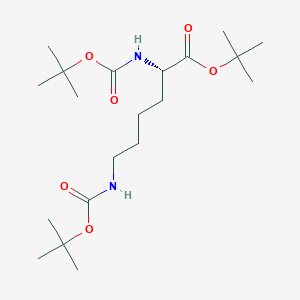
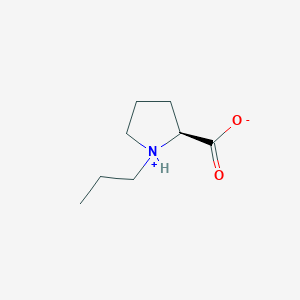

![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)

